

ALX-5407 hydrochloride as a GlyT1 inhibitor

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Compound of Interest

Compound Name: ALX-5407 hydrochloride

Cat. No.: B030177

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An In-depth Technical Guide to **ALX-5407 Hydrochloride**: A Potent and Selective GlyT1 Inhibitor

Introduction

The glutamatergic system, the primary excitatory neurotransmitter system in the central nervous system (CNS), plays a critical role in synaptic plasticity, learning, and memory. The N-methyl-D-aspartate (NMDA) receptor is a key component of this system, and its activation requires not only the binding of glutamate but also a co-agonist, glycine. The synaptic concentration of glycine is meticulously regulated by glycine transporters.

Glycine Transporter 1 (GlyT1), found predominantly on glial cells surrounding synapses, is crucial for clearing glycine from the synaptic cleft. By controlling extracellular glycine levels, GlyT1 directly modulates NMDA receptor activity. Inhibition of GlyT1 presents a compelling therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as the negative and cognitive symptoms of schizophrenia. By blocking glycine reuptake, GlyT1 inhibitors elevate synaptic glycine concentrations, thereby enhancing NMDA receptor signaling. [\[1\]\[2\]](#)

ALX-5407 hydrochloride is a potent, selective, and non-transportable inhibitor of GlyT1. [\[3\]\[4\]](#) Its high affinity and specificity have made it an invaluable pharmacological tool for investigating the roles of GlyT1 and the glycine modulatory site on the NMDA receptor. This technical guide provides a comprehensive overview of **ALX-5407 hydrochloride**, including its chemical properties, mechanism of action, pharmacological profile, and detailed experimental protocols for its use in research.

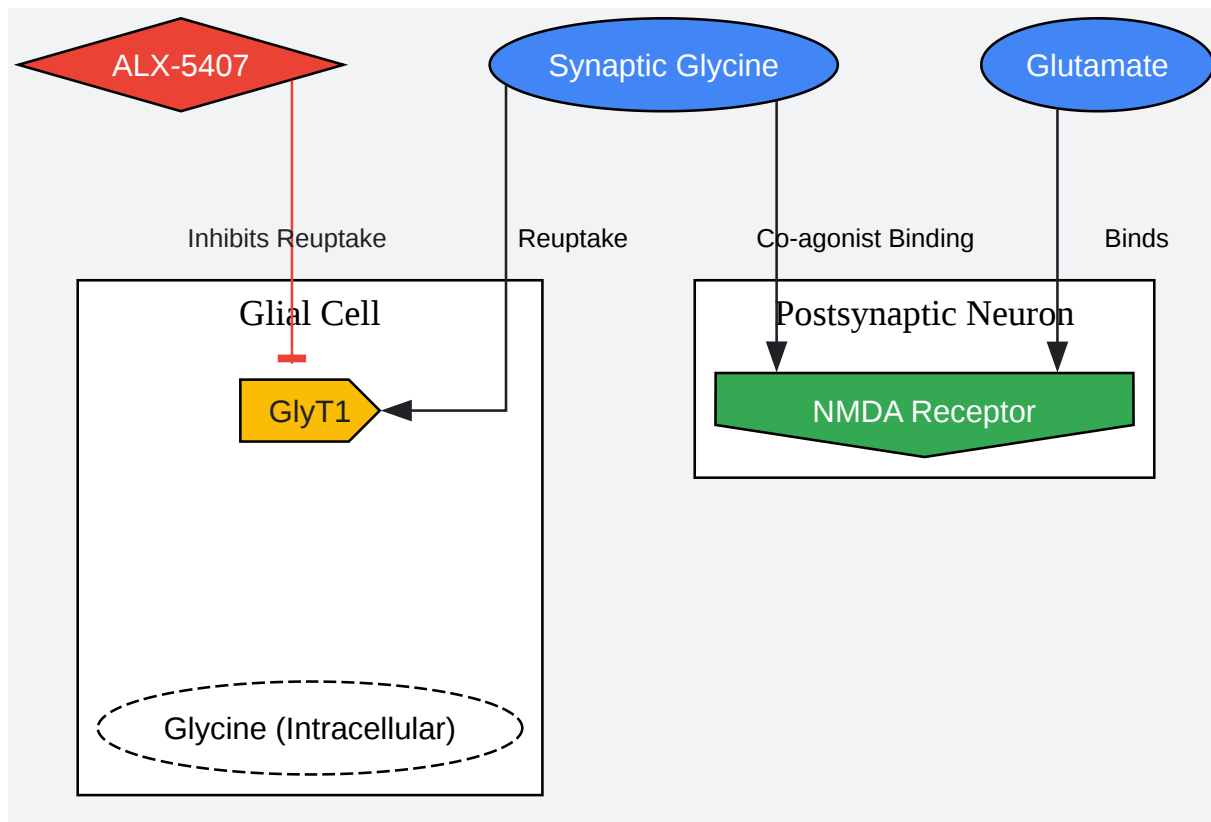
ALX-5407 Hydrochloride: Core Properties

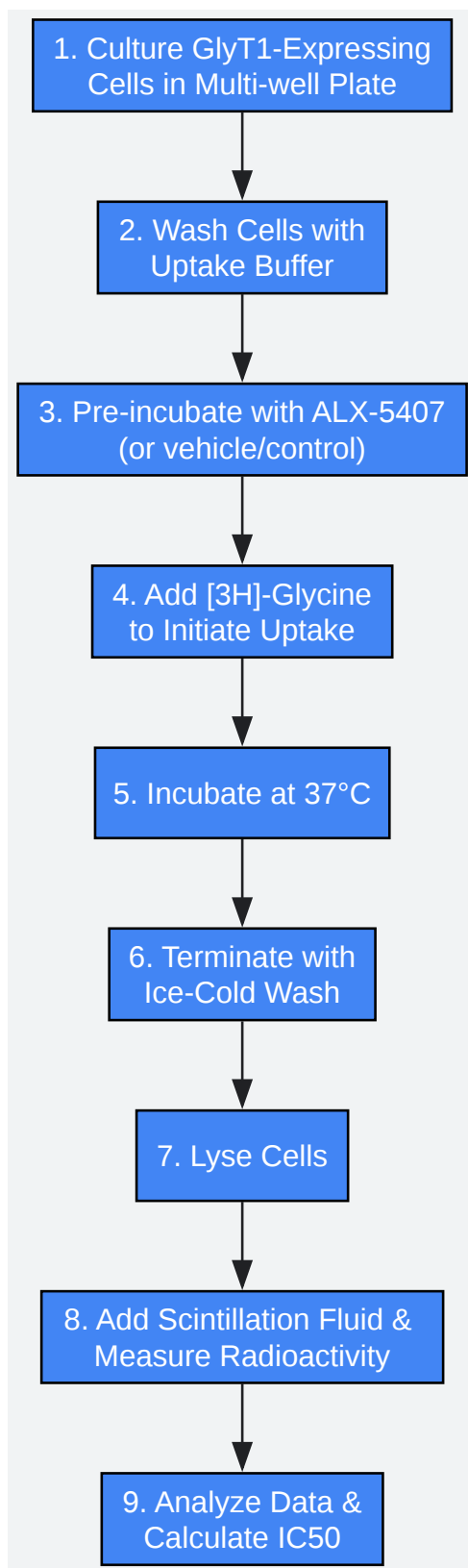
ALX-5407 is a sarcosine derivative characterized by its high purity and specific chemical structure, making it a reliable tool for in vitro and in vivo research.[5]

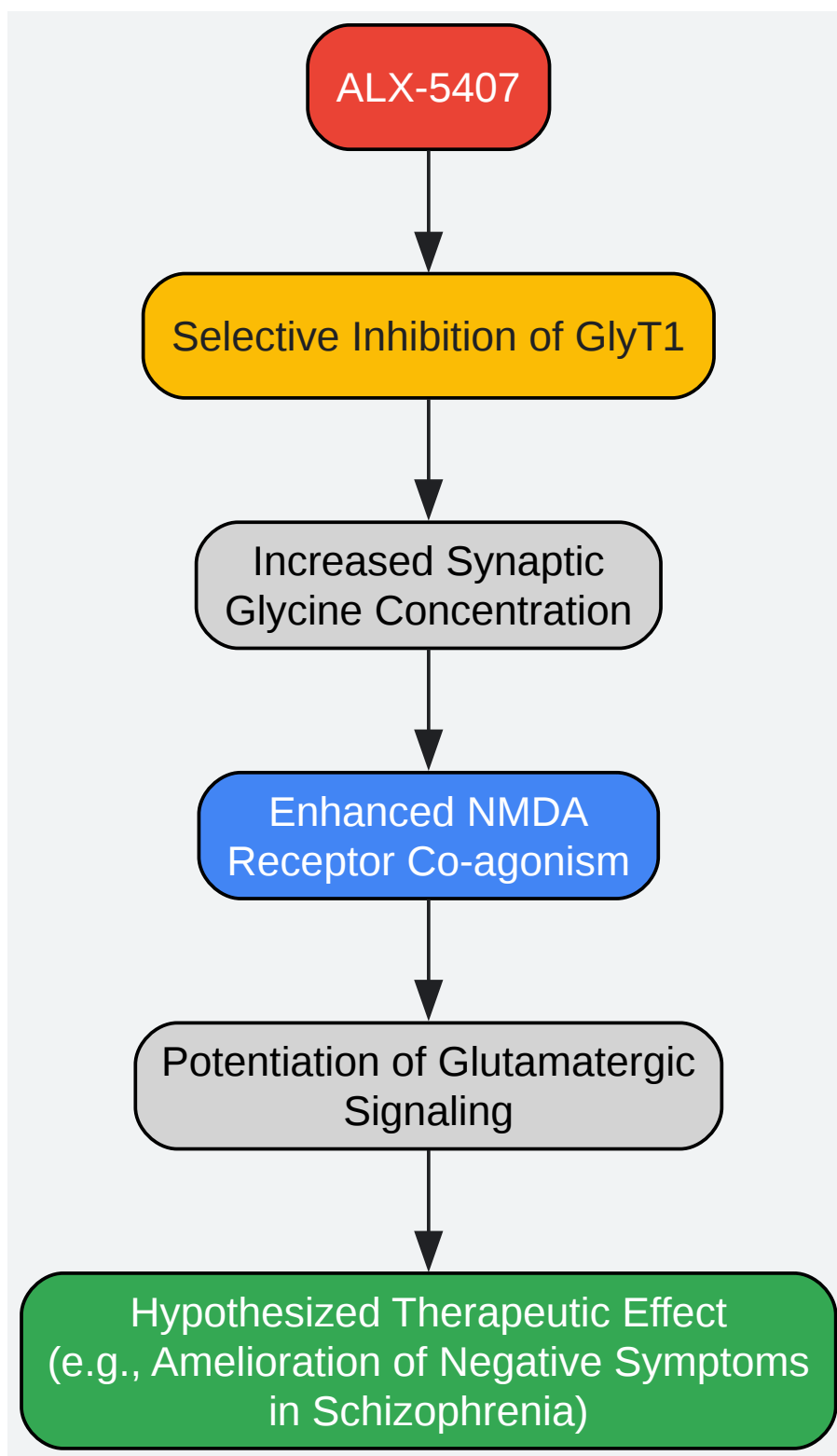
Property	Value
Chemical Name	N-[(3R)-3-([1,1'-Biphenyl]-4-yloxy)-3-(4-fluorophenyl)propyl]-N-methylglycine hydrochloride[6]
Alternative Name	(+)-NFPS[6]
Molecular Formula	C ₂₄ H ₂₄ FNO ₃ · HCl[3][7]
Molecular Weight	429.92 g/mol [3][6]
CAS Number	200006-08-2[3][6][7]
Purity	≥98%[3][6]
Solubility	Soluble to 100 mM in DMSO and 50 mM in ethanol[3][6]
Storage	Desiccate at +4°C[3][6]

Mechanism of Action

ALX-5407 functions as a highly selective inhibitor of the GlyT1 transporter. Unlike substrates such as glycine or sarcosine, ALX-5407 is not transported into the cell, acting as a pure antagonist.[4] Its primary mechanism involves binding to GlyT1 and blocking the reuptake of glycine from the synaptic cleft into adjacent glial cells. This inhibition leads to an accumulation of extracellular glycine, which increases the occupancy of the glycine co-agonist site on the NR1 subunit of the NMDA receptor.[2] This enhanced co-agonism potentiates the receptor's response to glutamate, thereby boosting glutamatergic neurotransmission. This targeted action makes ALX-5407 a precise tool for modulating NMDA receptor function without directly activating the receptor itself, which could otherwise lead to excitotoxicity.[2]







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